molecular formula C22H23N3O5S B4011390 1-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-1-oxobutan-2-yl 2-methylquinoline-4-carboxylate

1-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-1-oxobutan-2-yl 2-methylquinoline-4-carboxylate

Cat. No.: B4011390
M. Wt: 441.5 g/mol
InChI Key: FCESTCPFOKCXSE-UHFFFAOYSA-N
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Description

1-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-1-oxobutan-2-yl 2-methylquinoline-4-carboxylate is a complex organic compound that features a thiazole ring, a quinoline ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-1-oxobutan-2-yl 2-methylquinoline-4-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring through a cyclization reaction involving ethyl 2-bromoacetate and thiourea. The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. The final compound is obtained by coupling the thiazole and quinoline intermediates under specific reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-1-oxobutan-2-yl 2-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole or quinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-1-oxobutan-2-yl 2-methylquinoline-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-1-oxobutan-2-yl 2-methylquinoline-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-1-oxobutan-2-yl 2-methylquinoline-4-carboxylate: Similar in structure but with variations in functional groups.

    2-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-1-oxobutan-2-yl 2-methylquinoline-4-carboxylate: Differing in the position of the functional groups.

    3-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-1-oxobutan-2-yl 2-methylquinoline-4-carboxylate: Another structural isomer with different properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 4-methyl-2-[2-(2-methylquinoline-4-carbonyl)oxybutanoylamino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-5-17(19(26)25-22-24-13(4)18(31-22)21(28)29-6-2)30-20(27)15-11-12(3)23-16-10-8-7-9-14(15)16/h7-11,17H,5-6H2,1-4H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCESTCPFOKCXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NC(=C(S1)C(=O)OCC)C)OC(=O)C2=CC(=NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-1-oxobutan-2-yl 2-methylquinoline-4-carboxylate
Reactant of Route 2
Reactant of Route 2
1-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-1-oxobutan-2-yl 2-methylquinoline-4-carboxylate
Reactant of Route 3
Reactant of Route 3
1-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-1-oxobutan-2-yl 2-methylquinoline-4-carboxylate
Reactant of Route 4
Reactant of Route 4
1-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-1-oxobutan-2-yl 2-methylquinoline-4-carboxylate
Reactant of Route 5
1-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-1-oxobutan-2-yl 2-methylquinoline-4-carboxylate
Reactant of Route 6
1-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-1-oxobutan-2-yl 2-methylquinoline-4-carboxylate

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